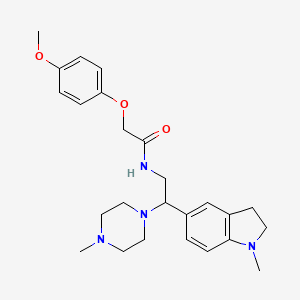

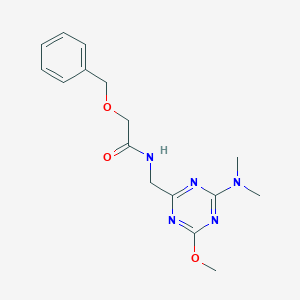

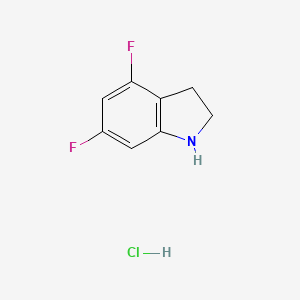

![molecular formula C15H12N2O B2870019 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 171734-89-7](/img/structure/B2870019.png)

1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been reported that 1H-pyrrolo[2,3-b]pyridine derivatives have potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, is a topic of ongoing research . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is complex and involves several functional groups . The exact molecular structure of 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is not specified in the available resources.Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives, including 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, have been found to exhibit potent inhibitory activity against FGFR1, 2, and 3 . The exact chemical reactions involving this specific compound are not detailed in the available resources.Applications De Recherche Scientifique

Cancer Therapeutics

1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: derivatives have shown promise as potent inhibitors of the fibroblast growth factor receptor (FGFR) pathway . This pathway is crucial in the development and progression of various cancers, including breast, lung, and prostate cancer. By inhibiting FGFR, these compounds can prevent tumor growth, reduce metastasis, and potentially overcome resistance to other cancer therapies.

Diabetes Management

Derivatives of this compound have been evaluated for their potential to reduce blood glucose levels . This application is particularly relevant for the treatment and management of diabetes, including type 1 diabetes, obesity-related diabetes, and conditions associated with high blood glucose levels like hyperlipidemia and cardiovascular diseases.

Biomedical Imaging

Fluorine-substituted derivatives of 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde have been synthesized for use as imaging agents in positron emission tomography (PET) . These compounds can help in the visualization and study of biological processes at the molecular level, particularly in the brain.

Pharmacological Research

The compound’s derivatives are used as reactants in the synthesis of various pharmacologically active molecules . These include tryptophan dioxygenase inhibitors, potential anticancer immunomodulators, and inhibitors of BACE-1 activity, which is significant in Alzheimer’s disease research.

Material Science

In material science, the compound serves as a precursor in the synthesis of complex molecules with specific physical properties . Its derivatives can be used to create materials with unique characteristics suitable for various industrial applications.

Biotechnology

In biotechnology, the compound’s derivatives are being explored for their role in enhancing fibroblast growth factor activities . This has implications for tissue engineering and regenerative medicine, where controlled growth and differentiation of cells are crucial.

Mécanisme D'action

Target of Action

The primary targets of 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde interacts with FGFRs by forming two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction inhibits the activation of FGFRs, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound inhibits this process, thereby disrupting these signaling pathways .

Pharmacokinetics

It is mentioned that the compound has a low molecular weight, which could be beneficial for its bioavailability and subsequent optimization .

Result of Action

In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Orientations Futures

The future directions for research on 1H-pyrrolo[2,3-b]pyridine derivatives, including 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, involve further exploration of their potential as FGFR inhibitors for cancer therapy . The exact future directions for this specific compound are not detailed in the available resources.

Propriétés

IUPAC Name |

1-benzylpyrrolo[2,3-b]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-11-13-10-17(9-12-5-2-1-3-6-12)15-14(13)7-4-8-16-15/h1-8,10-11H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDGBIJCCYTIJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=C2N=CC=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

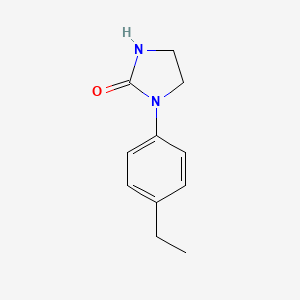

![3,4,9-trimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2869936.png)

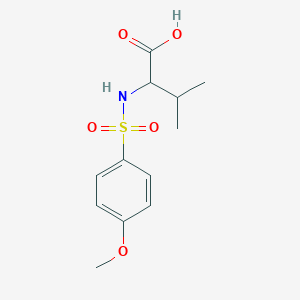

![2-[(3-Phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2869941.png)

![3-((4-bromobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2869945.png)

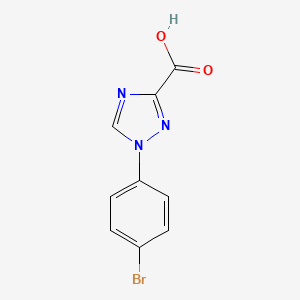

![2-[5-(Difluoromethyl)triazol-1-yl]benzoic acid](/img/structure/B2869950.png)

![4-(Pyridin-3-ylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2869952.png)